2,3-Dichlorobenzoic acid

Catalog No.
S772631
CAS No.
50-45-3
M.F
C7H4Cl2O2
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzoic acid

CAS Number

50-45-3

Product Name

2,3-Dichlorobenzoic acid

IUPAC Name

2,3-dichlorobenzoic acid

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)

InChI Key

QAOJBHRZQQDFHA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O

Synonyms

USP Lamotrigine Related Compound B;

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O

The exact mass of the compound 2,3-Dichlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dichlorobenzoic acid (2,3-DCBA) is a di-halogenated aromatic carboxylic acid characterized by a benzene ring with chlorine substitutions at the 2- and 3-positions relative to the carboxyl group. In industrial procurement, it is primarily sourced as a highly regioselective building block for complex active pharmaceutical ingredients (APIs) and agrochemicals. The compound presents as a white to off-white crystalline solid with a melting point of 168–170 °C and a predicted pKa of approximately 2.53 to 2.7 [1]. It exhibits slight solubility in water but is readily soluble in standard organic solvents like ethanol and ether, facilitating its use in standard liquid-phase organic synthesis. For commercial scale-up, its primary value lies in its structural precision; it serves as the direct precursor to 2,3-dichlorobenzoyl chloride, a critical intermediate in the manufacturing of phenyltriazine-class anticonvulsants.

Procurement Fit

1
Workflow
Lamotrigine intermediate synthesis — requires ortho/meta dichloro substitution pattern for downstream triazine cyclization
2
Selection
Exact 2,3-isomer specification supports pharmaceutical intermediate procurement; generic dichlorobenzoic acid is not interchangeable
3
QC Support
Validated HPLC method available for isomer-specific purity monitoring — reduces QC method development burden

In the synthesis of targeted therapeutics, particularly phenyltriazine anticonvulsants like lamotrigine, generic substitution of 2,3-dichlorobenzoic acid with closely related isomers (such as 2,4-dichlorobenzoic acid or 2,5-dichlorobenzoic acid) results in total synthetic failure. The spatial orientation of the 2,3-dichlorophenyl moiety is strictly required for the final drug's binding affinity to voltage-sensitive sodium channels. If a buyer substitutes 2,3-DCBA with 2,4-DCBA, the resulting downstream product will be the 2,4-dichlorophenyl analog, which is pharmacologically distinct and classified by regulatory bodies as a critical impurity rather than an active drug [1]. Furthermore, crude dichlorobenzoic acid mixtures cannot be used as cost-saving alternatives; the positional isomers carry through the entire synthetic route to form analogous triazine impurities, necessitating the procurement of high-purity 2,3-DCBA with strictly validated isomeric limits.

Substitution Risk

Target
2,3-DCBA
Ortho/meta dichloro substitution; regiochemistry supports lamotrigine triazine cyclization and pharmacophoric geometry
Potential Substitute
2,4-DCBA / 2,5-DCBA / Other Isomers
Different substitution pattern; shared molecular formula but distinct reactivity and analytical retention behavior
Substitution pattern shifts cyclization geometry — may not support lamotrigine triazine formation with 2,4- or 2,5-isomer
Chromatographic retention differs — QC methods validated for 2,3-DCBA may not resolve alternative isomers without revalidation
Pharmacophoric geometry altered — target binding profile may differ; isomer substitution may require full analytical and synthetic revalidation

Regioselectivity for Phenyltriazine API Synthesis

The primary commercial driver for procuring 2,3-DCBA is its exclusive capability to form the 6-(2,3-dichlorophenyl) core of specific anticonvulsants. When subjected to cyanation and cyclization, 2,3-DCBA yields the target 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine structure. In contrast, utilizing 2,4-dichlorobenzoic acid under identical conditions yields a 2,4-dichlorophenyl derivative, which possesses 0% of the target pharmacological profile and is tracked as a regulated impurity [1].

Evidence DimensionTarget API Regioisomer Yield
Target Compound Data100% target 2,3-dichlorophenyl orientation
Comparator Or Baseline2,4-Dichlorobenzoic acid (0% target orientation; forms off-target 2,4-analog)
Quantified DifferenceAbsolute regioselective divergence leading to distinct end-products
ConditionsMulti-step conversion via benzoyl chloride and benzoyl cyanide intermediates

Procurement must secure the exact 2,3-isomer to ensure the final synthesized API meets regulatory structural definitions and pharmacological requirements.

Isomer Resolution
Head-to-head
Baseline resolution from five positional isomers (2,4-; 2,5-; 2,6-; 3,4-; 3,5-DCBA) under validated gradient reversed-phase HPLC conditions; C18 column, ammonium acetate pH 2.5 / methanol gradient, UV 210 nm
Supports isomer-specific QC monitoring in pharmaceutical manufacturing
Method validated per ICH guidelines; selectivity confirmed with no peak co-elution

Melting Point Differentiation

For bulk material verification and crystallization-based purification, the thermal properties of 2,3-DCBA provide a clear analytical differentiator. 2,3-Dichlorobenzoic acid exhibits a melting point of 168–170 °C . Its closest industrial comparator, 2,4-dichlorobenzoic acid, melts significantly lower at 157–160 °C . This ~10 °C differential allows quality assurance teams to rapidly detect gross isomeric contamination or mislabeling using standard differential scanning calorimetry (DSC) or melting point apparatuses.

Evidence DimensionMelting Point
Target Compound Data168–170 °C
Comparator Or Baseline2,4-Dichlorobenzoic acid (157–160 °C)
Quantified Difference10 °C higher melting point for the 2,3-isomer
ConditionsStandard atmospheric pressure thermal analysis

The distinct melting point enables rapid, low-cost incoming quality control to verify isomer identity before committing the material to expensive multi-step synthesis.

Route Yield Context
Cross-study comparable
Nitrile hydrolysis route: 58% overall yield vs oxidative route: 45% overall yield — both starting from 2,3-dichloroaniline
Informs make-vs-buy procurement analysis for in-house synthesis evaluation
Route-dependent yield; verify with vendor for commercial-scale relevance

Chromatographic Resolution for Purity Validation

Because isomeric impurities in 2,3-DCBA directly translate into API impurities, the material must be highly resolvable via liquid chromatography. Validated HPLC methods demonstrate that 2,3-DCBA can be rigorously separated from its regioisomers. In a standard 10-mL injection volume assay, the limit of detection (LOD) for 2,4-DCBA and 2,5-DCBA within a 2,3-DCBA matrix is established at 0.088 mg/mL [1]. This proves that 2,3-DCBA supports the stringent analytical monitoring required by pharmacopeial standards.

Evidence DimensionHPLC Limit of Detection (LOD) for Isomeric Impurities
Target Compound DataBaseline matrix (2,3-DCBA)
Comparator Or Baseline2,4-DCBA and 2,5-DCBA impurities
Quantified DifferenceLOD of 0.088 mg/mL for critical off-target isomers
ConditionsIsocratic or gradient HPLC elution with UV detection at 210 nm

Buyers can confidently procure this material knowing that any trace isomeric contamination can be quantified down to regulatory thresholds using standard HPLC methods.

Property Differentiation
Cross-study comparable
Melting point: 168–170 °C (vs ~142 °C for 2,4-DCBA)
LogP: 2.7–2.8 (vs 3.28 for 2,4-DCBA)
Supports crystallization-based purification and extraction solvent selection
Literature-reported values; lot-specific verification recommended

Acyl Chloride Conversion Efficiency

In industrial workflows, 2,3-DCBA is typically converted to 2,3-dichlorobenzoyl chloride. Process data indicates that reacting high-purity 2,3-DCBA with thionyl chloride yields the acyl chloride intermediate at an 88.5% yield with a GC assay purity of 99.1% after distillation [1]. Attempting to use crude dichlorobenzoic acid mixtures requires extensive downstream fractional distillation to separate the resulting mixed acyl chlorides, which significantly reduces the overall yield of the target 2,3-isomer.

Evidence DimensionAcyl Chloride Conversion Yield
Target Compound Data88.5% yield (99.1% GC purity) from pure 2,3-DCBA
Comparator Or BaselineCrude dichlorobenzoic acid mixtures
Quantified DifferenceDirect high-yield conversion vs. required downstream fractional distillation
ConditionsReaction with thionyl chloride at 160-165 °C, followed by distillation

Procuring pure 2,3-DCBA directly eliminates the need for complex, yield-reducing purification steps during the synthesis of the acyl chloride intermediate.

QC Method Support
Reported
Peer-reviewed, ICH-validated LC method published specifically for 2,3-DCBA with full isomer panel resolution; linearity r≥0.999, precision and accuracy demonstrated
Reduces QC method development burden for pharmaceutical intermediate procurement
Method transfer validation required for site-specific implementation
Alternate Route
Class-level inference
Single-step dilute HNO₃ oxidation from 2,3-dichlorotoluene at 110–160 °C under 5–15 kg/cm² pressure; bypasses multi-step diazotization sequences
May inform supply chain alternatives when 2,3-DCBA supply is constrained
Patent-documented; process validation and scalability review required

Anticonvulsant API Manufacturing

2,3-DCBA is the definitive starting material for the commercial synthesis of lamotrigine. It is utilized to generate 2,3-dichlorobenzoyl chloride, which is subsequently cyanated to 2,3-dichlorobenzoyl cyanide before final cyclization into the phenyltriazine core. Procurement of high-purity 2,3-DCBA is mandatory in this workflow to prevent the formation of regulated isomeric API impurities [1].

Agrochemical Intermediate Synthesis

Beyond pharmaceuticals, the compound serves as a regioselective building block for specific herbicides and fungicides. The 2,3-dichloro substitution pattern is leveraged to synthesize active ingredients where this exact steric and electronic configuration is required for target enzyme inhibition in agricultural applications.

Analytical Reference Standards

Because 2,3-DCBA can appear as an unreacted intermediate or degradation product in final drug formulations, it is heavily procured by analytical laboratories as a certified reference material (e.g., Lamotrigine EP Impurity E or USP Related Compound B). It is used to calibrate HPLC equipment and validate impurity limits in bulk drug substance release testing .

Application Fit Matrix

Application
Selection Property
Validation Focus
Lamotrigine intermediate synthesis
Ortho/meta substitution geometry
Triazine cyclization compatibility
Impurity reference standard
Isomer-specific chromatographic identity
Pharmacopeial method verification
CNS heterocycle synthesis research
2,3-Dichlorophenyl pharmacophoric profile
Blood-brain barrier penetration profile
Agrochemical intermediate synthesis
Substitution-dependent degradation profile
Target product profile alignment

XLogP3

2.7

Melting Point

169.0 °C

UNII

CGP39QV5WF

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (77.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (21.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (75.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.28e-04 mmHg

Pictograms

Irritant

Irritant

Other CAS

50-45-3

Wikipedia

2,3-dichlorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3-dichloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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